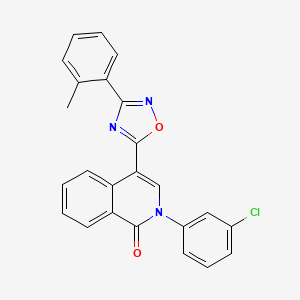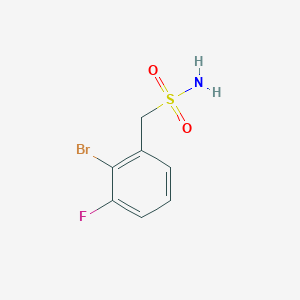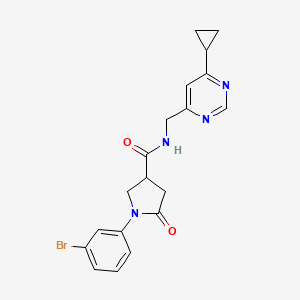
1-(3-bromophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-bromophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide" is a structurally complex molecule that may have potential biological activities, similar to other bromophenyl and pyrimidine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and biological activities of related compounds, which can be used to infer possible characteristics of the compound .
Synthesis Analysis
The synthesis of related bromophenyl and pyrimidine derivatives typically involves multi-step reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid includes steps like regioselective substitution, methoxylation, and bromination . These methods suggest that the synthesis of the compound would also require careful selection of reagents and conditions to achieve the desired regioselectivity and functional group incorporation.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic methods such as IR, 1H NMR, and HRMS . For example, the pyrrolidine ring in 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide exhibits an envelope conformation, and the molecules are connected into chains via hydrogen bonding . This implies that the compound may also exhibit specific conformational features and intermolecular interactions that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of bromophenyl and pyrimidine derivatives can be influenced by the presence of functional groups and the overall molecular structure. For instance, the introduction of a fluoro atom to the aminophenoxy part of phenylpyrimidine-carboxamide derivatives did not significantly impact the activity, while any substituent group on the aryl group was unfavorable for activity . This suggests that modifications to the compound could be explored to optimize its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. For example, the crystal packing of antipyrine derivatives is stabilized by a combination of hydrogen bonds and π-interactions, which are energetically relevant . Similarly, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions . These findings suggest that the compound may also exhibit specific physical properties such as solubility, melting point, and stability, which could be influenced by its intermolecular interactions.
Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that compounds similar to 1-(3-bromophenyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide demonstrate significant antimicrobial properties. For example, a study conducted by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of various thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, Laxmi, Ravi, and Nath (2019) synthesized substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives, revealing considerable antibacterial and antifungal activities (Laxmi, Ravi, & Nath, 2019).
Anticancer and Anti-inflammatory Applications
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents. This suggests the potential of related compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).
Antiviral Activities
The compound's structure is akin to those used in antiviral research. Hocková et al. (2003) investigated 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which showed significant antiretroviral activity in cell culture, particularly against human immunodeficiency virus (HIV) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Applications in Chemical Synthesis
The pyrimidine and pyrrolidine moieties in the compound's structure have been extensively used in chemical synthesis. For example, research by Bakhite, Abdel-rahman, and Al-Taifi (2004) involved synthesizing various pyridothienopyrimidine derivatives, demonstrating the broad utility of such structures in chemical synthesis (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c20-14-2-1-3-16(7-14)24-10-13(6-18(24)25)19(26)21-9-15-8-17(12-4-5-12)23-11-22-15/h1-3,7-8,11-13H,4-6,9-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYZIXLVZKWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)
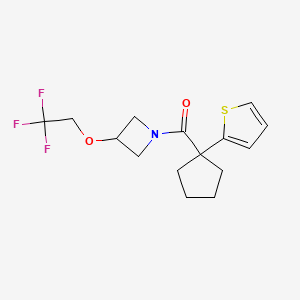

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)
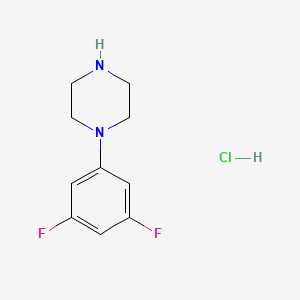
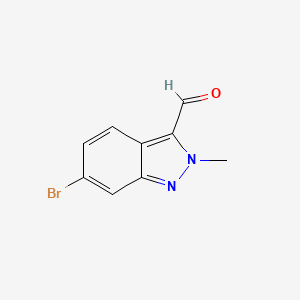
![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)
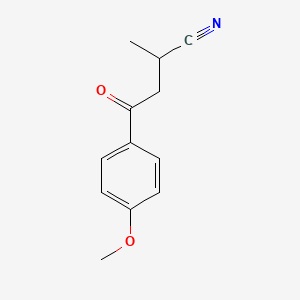
![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)
